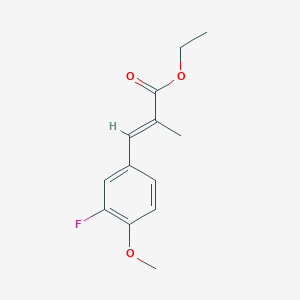

Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is likely an ester due to the presence of a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The “3-fluoro-4-methoxyphenyl” part suggests a benzene ring substituted with a fluorine atom at the 3rd position and a methoxy group (-O-CH3) at the 4th position . The “2-methylprop-2-enoate” part indicates a propene structure with a methyl group at the 2nd position and a carbonyl group at the end, forming an ester .

Molecular Structure Analysis

The molecular structure would be based on the functional groups present in the compound. It would have a benzene ring (from the phenyl group) with substituents as described above .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ester group might undergo hydrolysis, transesterification, or reduction. The aromatic ring could undergo electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and functional groups would influence its properties like solubility, melting point, boiling point, etc .Aplicaciones Científicas De Investigación

Molecular Interactions

- A study found an unusual C⋯π interaction of non-hydrogen bond type in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate. This interaction is rationalized as being the result of electrostatic interactions, demonstrating the compound's potential for unique molecular binding properties (Zhang, Tong, Wu, & Zhang, 2012).

Crystal Packing Analysis

- Another research focused on the crystal packing of a similar compound, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, utilizing rare nonhydrogen bonding interactions of N⋯π and O⋯π types. This study provides insights into the compound's crystal structure and its implications for material science applications (Zhang, Wu, & Zhang, 2011).

Nonlinear Optical (NLO) Properties

- Research in 2023 investigated the nonlinear optical (NLO) properties of derivatives of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, indicating promising potential for NLO materials. This suggests applicability in fields like photonics and telecommunications (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).

Optical and Vibrational Spectroscopy

- A study on the surface geometry of methyl 3-(4-methoxy phenyl)prop-2-enoate, a structurally similar compound, using surface-enhanced Raman spectra, provides insights relevant to the analysis and development of organic nonlinear optic materials. This research could have implications for the development of advanced optical materials and spectroscopy methods (Sajan, Joe, Jayakumar, & Zaleski, 2008).

Chemical Synthesis and Reactivity

- A study demonstrated the transformation of ethyl 2-azidopropenoate, a compound with a similar structure, into ethyl 2-aminopropenoate with various substituents, highlighting its reactivity and potential utility in organic synthesis (Kakimoto, Mariko, Kondo, & Hiyama, 1982).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl (E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c1-4-17-13(15)9(2)7-10-5-6-12(16-3)11(14)8-10/h5-8H,4H2,1-3H3/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOHRVHGCJTWSS-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=C(C=C1)OC)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC)F)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one](/img/structure/B2559277.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-fluorophenyl)amino)formamide](/img/structure/B2559281.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2559287.png)

![{5-[(5-fluoro-2-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2559290.png)

![2,3,5,6-tetramethyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2559291.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2559292.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2559293.png)

![2-chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2559296.png)